2-(tert-Butoxymethyl)tetrahydrofuran
Overview
Description
2-(tert-Butoxymethyl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans. It is characterized by the presence of a tetrahydrofuran ring substituted with a tert-butoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxymethyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with tert-butyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxymethyl)tetrahydrofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The tert-butoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-(tert-Butoxymethyl)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxymethyl)tetrahydrofuran involves its interaction with various molecular targets and pathways. The tert-butoxymethyl group can act as a protecting group in synthetic chemistry, allowing for selective reactions at other sites on the molecule. The tetrahydrofuran ring can participate in ring-opening reactions, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A simpler analog without the tert-butoxymethyl group.
2-Methyltetrahydrofuran: Similar structure but with a methyl group instead of tert-butoxymethyl.
Tetrahydrofurfuryl alcohol: Contains a hydroxymethyl group instead of tert-butoxymethyl.
Uniqueness
2-(tert-Butoxymethyl)tetrahydrofuran is unique due to the presence of the bulky tert-butoxymethyl group, which imparts different steric and electronic properties compared to its analogs. This makes it useful in specific synthetic applications where such properties are advantageous.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxymethyl]oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-9(2,3)11-7-8-5-4-6-10-8/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVHRWSACAQVKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595186 | |
Record name | 2-(tert-Butoxymethyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61590-76-9 | |
Record name | 2-(tert-Butoxymethyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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